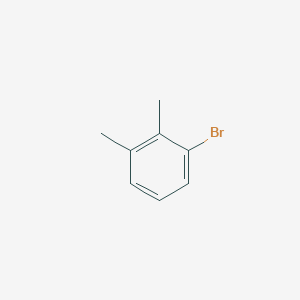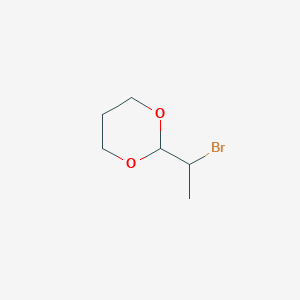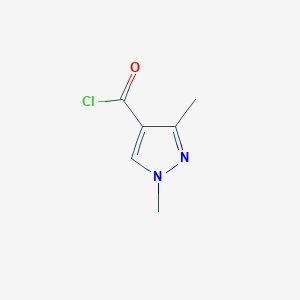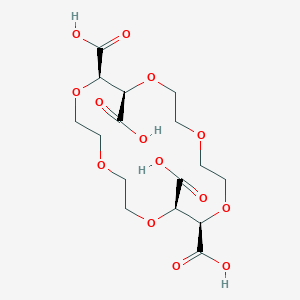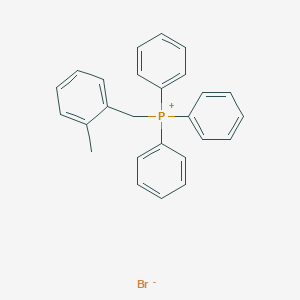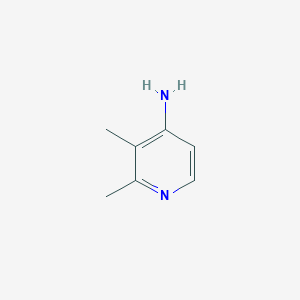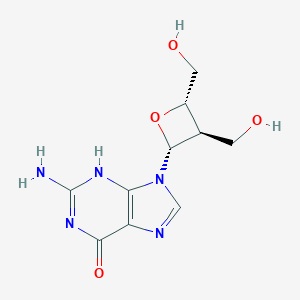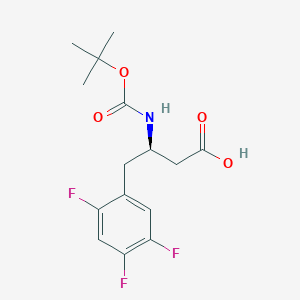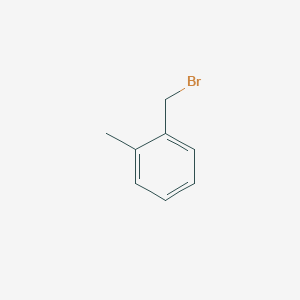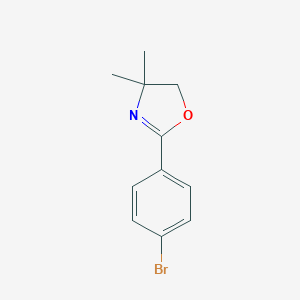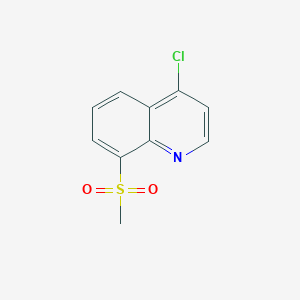![molecular formula C20H26O7 B048206 (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol CAS No. 135820-77-8](/img/structure/B48206.png)
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol
説明
Synthesis Analysis
The synthesis of related phenylpropane diol compounds involves multi-step chemical reactions, including reductive decomposition and etherification processes. For example, the reductive decomposition of a closely related compound with metallic sodium in liquid ammonia leads to the formation of several phenolic and propane derivatives, indicating the complexity and versatility of synthetic routes for such molecules (Reznikov & Novitskii, 2004). Another synthesis route involves a five-step reaction starting from 4-methoxyphenol and 1,3-dibromopropane, achieving an overall yield of 21.2% (Jiang Yan, 2009).
Molecular Structure Analysis
The molecular structure and spectroscopic data of related compounds have been extensively studied using techniques such as DFT (B3LYP) with 6-31G(d,p) and LanL2DZ basis set calculations. These studies provide valuable insights into the geometry, vibrational spectra, and molecular parameters like bond length and angle, enabling a deeper understanding of the compound's chemical behavior (A. Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving phenylpropane diols demonstrate their reactivity and potential for diverse applications. For instance, the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes produces butane-1,4-diol and 2-methylpropan-1-ol, among other products. This highlights the compound's capacity for undergoing complex transformations (Michael C. Simpson et al., 1996).
Physical Properties Analysis
The physical properties of phenylpropane diols, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and chemistry. Studies on related compounds, such as the analysis of adducts of 1,1,1-tris(4-hydroxyphenyl)ethane with diamines, reveal complex three-dimensional hydrogen-bonded frameworks, underscoring the importance of physical characteristics in the design of functional materials (C. M. Zakaria et al., 2002).
Chemical Properties Analysis
The chemical properties of phenylpropane diols, including reactivity towards various chemical agents and stability under different conditions, are fundamental for their utilization in synthesis and industry. The reaction of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's Reagent) with dihydric alcohols is an example of how these compounds can be used to generate new chemical entities with specific functions (R. Shabana et al., 1993).
科学的研究の応用
Biological Research Applications : The synthesized 1,3-diarylpropanes, which include compounds structurally related to the one you mentioned, have potential applications in biological research, particularly in the treatment of inflammatory diseases (Almeida, Fraiz, & Braz-Filho, 1999).
Reductive Decomposition : These compounds can undergo reductive decomposition with metallic sodium in liquid ammonia, yielding products like guaiacol and catechol, which have their own range of applications (Reznikov & Novitskii, 2004).
Chemical Analysis : The synthesized compounds, such as 2-(3-(4-methoxyphenoxy)propyl)propane-1,3-diethanethioate, can be analyzed through techniques like 1HNMR, 13CNMR, IR, and MS, indicating their use in chemical analysis and research (Jiang Yan, 2009).
Lignin Research and Pyrolysis : These compounds are also used in lignin research, particularly in studies related to the thermal behavior of lignin and its model compounds (Kuroda, Ashitani, Fujita, & Hattori, 2007).
Antioxidant Activities : Certain lignans, structurally related to the compound , exhibit antioxidant activities, which are beneficial in medical and health-related research (Mei, Wang, Du, Liu, Zhang, & Cheng, 2009).
Oxidation Studies : Studies on the oxidation of these types of compounds, including the generation of phenolic compounds from non-phenolic lignin, are relevant in the field of organic chemistry and materials science (Ohmura, Yokoyama, & Matsumoto, 2012).
Vibrational Analysis : The molecular properties and harmonic wavenumbers of related compounds have been calculated using ab initio and density functional theory, indicating their significance in molecular modeling and theoretical chemistry (Sinha, Kumar, Narayan, Srivastava, & Prasad, 2011).
Microwave-Assisted Oxidative Degradation : The microwave-assisted oxidative degradation of phenolic dimers of these compounds has been studied, showing their potential in catalysis and reaction engineering (Badamali, Luque, Clark, & Breeden, 2011).
特性
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h5-8,10-11,19-24H,3-4,9,12H2,1-2H3/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIKJXXBCAHHMC-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCCO)O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erythro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-(3-hydroxypropyl)-2-methoxy-phenoxy)-1,3-propanediol | |
CAS RN |
135820-77-8 | |
| Record name | Erythro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-(3-hydroxypropyl)-2-methoxy-phenoxy)-1,3-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERYTHRO-1-(4-HYDROXY-3-METHOXYPHENYL)-2-(4-(3-HYDROXYPROPYL)-2-METHOXY-PHENOXY)-1,3-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCZ76LMD8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)
